Kibdelin D Exhibits Potency Comparable to Vancomycin Against MRSA
Kibdelin D demonstrates activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with effectiveness comparable to the gold-standard glycopeptide vancomycin [1]. This parity positions it as a valuable tool compound for studying glycopeptide mechanisms of action.
| Evidence Dimension | Antibacterial Activity |
|---|---|
| Target Compound Data | Comparable to Vancomycin |
| Comparator Or Baseline | Vancomycin (specific MIC value not provided in source) |
| Quantified Difference | Comparable effectiveness |
| Conditions | Staphylococcus aureus, including methicillin-resistant strains (MRSA) |
Why This Matters
This establishes a baseline for researchers to select Kibdelin D as a glycopeptide control with a novel chemical structure distinct from vancomycin.
- [1] TargetMol. Kibdelin D Product Page. View Source
